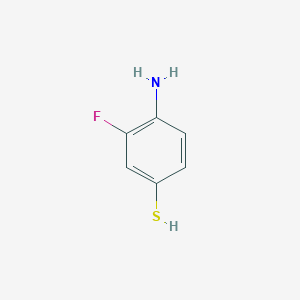

4-Amino-3-fluorobenzenethiol

Description

Properties

IUPAC Name |

4-amino-3-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOWDGRYXPTHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561215 | |

| Record name | 4-Amino-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15178-48-0 | |

| Record name | 4-Amino-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3-fluorobenzenethiol

This guide provides a comprehensive technical overview of this compound (CAS No. 15178-48-0), a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, synthetic pathways, reactivity profile, and strategic applications, particularly in the synthesis of targeted therapeutics. This document is structured to provide not just data, but actionable insights grounded in established chemical principles.

This compound is a substituted aromatic thiol featuring three distinct functional groups—amino (-NH₂), fluoro (-F), and thiol (-SH)—that dictate its unique chemical behavior. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the benzene ring, combined with the nucleophilic character of the thiol, makes it a versatile intermediate in complex organic synthesis.

The core physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 15178-48-0 | [1][2][3][4] |

| Molecular Formula | C₆H₆FNS | [1][2][3][5] |

| Molecular Weight | 143.18 g/mol | [1][2][3] |

| Purity | Typically ≥97% | [2] |

| Boiling Point | 243.4°C at 760 mmHg | [6] |

| Density | 1.319 g/cm³ | [6] |

| Flash Point | 101°C | [6] |

| SMILES | SC1=CC=C(N)C(F)=C1 | [4][7] |

Spectroscopic Signature: A Predictive Analysis

Detailed experimental spectra for this compound are not broadly published. However, based on its structure, we can predict its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by their coupling to each other and to the adjacent fluorine atom. The protons of the amino (-NH₂) and thiol (-SH) groups will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The C-F coupling will be a key diagnostic feature, resulting in splitting of the carbon signals for the fluorine-bearing carbon and its neighbors.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key expected frequencies include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), S-H stretching for the thiol (a weak band around 2550-2600 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and various C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).[8]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z ≈ 143.18, corresponding to the molecular weight of the compound.

Synthesis and Purification: A Proposed Workflow

A robust synthesis of this compound is critical for its application. While multiple routes are conceivable, a common and logical approach involves the reduction of a nitro-precursor, which is a standard method for preparing anilines.[9] The following section details a proposed, chemically sound protocol.

Diagram: Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for analogous transformations.

Step 1: Synthesis of 2-Fluoro-4-mercapto-1-nitrobenzene (Intermediate)

-

Rationale: Introduce the thiol group onto the fluoronitrobenzene scaffold. The nitro and fluoro groups direct incoming nucleophiles to the para position.

-

Procedure:

-

To a solution of 2-fluoro-1-nitrobenzene in a suitable polar aprotic solvent like DMF, add sodium hydrosulfide (NaSH) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with aqueous HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

-

Step 2: Reduction to this compound

-

Rationale: Selectively reduce the nitro group to an amine without affecting the thiol or fluoro groups. Catalytic hydrogenation or metal/acid reduction are standard choices.[9]

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in methanol or ethanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).[9]

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 3-5 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Step 3: Purification

-

Rationale: Remove any unreacted starting materials or side products to achieve the high purity required for pharmaceutical applications.

-

Procedure:

-

Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Further purification can be achieved by recrystallization if the product is a solid at room temperature. The final product should be stored under an inert atmosphere in a dark place.[4]

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three functional groups. Understanding their electronic interplay is key to its synthetic utility.

Diagram: Molecular Reactivity Map

Caption: Functional group analysis and predicted reactivity sites.

-

The Thiol Group (-SH): This is arguably the most versatile functional group for derivatization. As a soft nucleophile, the thiol (or its more reactive conjugate base, the thiolate) readily attacks soft electrophiles.[10] This makes it ideal for reactions like S-alkylation, S-arylation, and Michael additions, which are fundamental for building larger molecular scaffolds.

-

The Amino Group (-NH₂): This group serves two primary roles. First, it is a potent activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the positions ortho and para to it. Second, the amine itself is a nucleophile and can be acylated, alkylated, or used in coupling reactions to form amides or new C-N bonds.

-

The Fluoro Group (-F): The strategic placement of a fluorine atom is a common tactic in modern drug design.[11][12] It exerts a strong electron-withdrawing inductive effect, which can lower the pKa of the nearby amino group, potentially altering its binding properties in a biological target. Fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which aids in membrane permeability.[13]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.[14] The aniline and thiol moieties provide two key points for diversification and scaffold construction.

Case Study: Role in Kinase Inhibitor Synthesis

Many kinase inhibitors target the ATP-binding pocket of the enzyme.[15][16] A common structural motif involves a "hinge-binding" heterocycle connected to a substituted aniline core. This compound is an ideal starting material for such structures.

Diagram: Hypothetical Kinase Inhibitor Synthesis Workflow

Sources

- 1. scbt.com [scbt.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. sinfoobiotech.com [sinfoobiotech.com]

- 4. 15178-48-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound , 98+% , 15178-48-0 - CookeChem [cookechem.com]

- 6. alfa-industry.com [alfa-industry.com]

- 7. 15178-48-0|this compound| Ambeed [ambeed.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 10. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 13. CAS 503315-77-3: 4-Amino-3-fluorobenzeneacetic acid [cymitquimica.com]

- 14. nbinno.com [nbinno.com]

- 15. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-Amino-3-fluorobenzenethiol (CAS 15178-48-0): Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated acidity/basicity (pKa), and altered binding interactions—make fluorinated building blocks highly sought after.[1][2] Among these, 4-Amino-3-fluorobenzenethiol, CAS number 15178-48-0, emerges as a particularly valuable intermediate.

This molecule elegantly combines three critical functional groups onto a single aromatic core:

-

Aniline Moiety (-NH₂): A versatile nucleophile and a common anchor point for amide bond formation and other derivatizations.

-

Thiol Group (-SH): A potent nucleophile, prone to oxidation, and a key participant in the synthesis of sulfur-containing heterocycles.

-

Fluorine Atom (-F): An electron-withdrawing group positioned ortho to the amine, which profoundly influences the reactivity and properties of the adjacent functional groups and the resulting derivatives.

This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, discuss a logical synthetic approach, and detail its primary application in the construction of medicinally relevant benzothiazole scaffolds, explaining the causal science behind the experimental choices.

Section 1: Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice. The thiol group is particularly sensitive to air oxidation, which can lead to the formation of the corresponding disulfide, diminishing the yield of desired reactions. Therefore, proper handling and storage are paramount.

Core Properties

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 15178-48-0 | [3][4] |

| IUPAC Name | This compound | [3][5] |

| Synonyms | 2-Fluoro-4-mercaptoaniline, 4-Amino-3-fluorothiophenol | [5][6] |

| Molecular Formula | C₆H₆FNS | [4][5] |

| Molecular Weight | 143.18 g/mol | [4][5] |

| Appearance | Light yellow liquid or low melting solid | [3][7] |

| SMILES | C1=CC(=C(C=C1S)F)N | [5] |

| Boiling Point | 243.4 ± 25.0 °C (Predicted) | [6][7] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 7.34 ± 0.10 (Predicted) | [6][7] |

Safety and Handling

This compound is classified as a hazardous substance.[6] Adherence to strict safety protocols is mandatory. The primary hazards are acute oral toxicity and the risk of serious eye damage.[5]

| Hazard Information | Details | Source(s) |

| Signal Word | Danger / Warning | [3][5][7] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5][7] |

| Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [3][5][7] |

| Precautionary | P280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Storage | Store in a refrigerator (2-8°C) under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, light-resistant container. | [3][7][8] |

Expert Insight: The thiol group is readily oxidized to a disulfide. Storing the compound under nitrogen or argon is not merely a suggestion but a critical step to preserve its integrity and ensure stoichiometric accuracy in subsequent reactions. Degassing solvents before use is also a highly recommended practice.

Section 2: Synthesis and Purification

Commercially available, this compound is often prepared via a multi-step synthesis. A common and logical approach involves the reduction of a stable, commercially available precursor like 2-fluoro-4-nitrophenol or a related derivative, followed by the introduction of the thiol functionality. Below is a representative synthetic workflow.

Caption: A plausible synthetic route to this compound.

Detailed Protocol: A Representative Synthesis

This protocol outlines a common strategy for converting an ortho-fluoro-nitroaniline into the target aminobenzenethiol.

Objective: To synthesize this compound from 2-fluoro-4-nitroaniline.

Pillar of Trustworthiness: Each step includes a rationale and confirmation method, creating a self-validating workflow.

Step 1: Diazotization of 2-Fluoro-4-nitroaniline

-

Procedure: Dissolve 2-fluoro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete.

-

Causality: The cold, acidic conditions are essential for forming the nitrous acid (HONO) in situ, which then reacts with the aromatic amine to form a relatively stable diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.

Step 2: Thiocyanation (Sandmeyer-type Reaction)

-

Procedure: In a separate flask, prepare a solution of potassium thiocyanate (KSCN) and a catalytic amount of copper(I) thiocyanate (CuSCN) in water. Add the cold diazonium salt solution from Step 1 slowly to this thiocyanate solution, allowing for the evolution of nitrogen gas.

-

Causality: This is a variation of the Sandmeyer reaction. The copper catalyst facilitates the displacement of the dinitrogen group (N₂) by the thiocyanate nucleophile (-SCN), forming 2-fluoro-4-nitro-1-thiocyanatobenzene. The thiocyanate is used as it is a stable precursor to the thiol.

Step 3: Reductive Cleavage to Form the Thiol and Reduce the Nitro Group

-

Procedure: Isolate the crude thiocyanate intermediate. Dissolve it in a suitable solvent like ethanol or THF. Add a reducing agent such as sodium borohydride (NaBH₄) in portions or use a stronger system like tin(II) chloride (SnCl₂) in concentrated HCl. The reaction will simultaneously reduce the nitro group to an amine and the thiocyanate to a thiol.

-

Causality: Strong reducing agents are required for this dual transformation. SnCl₂/HCl is a classic choice for nitro group reductions (a Béchamp reduction) and is also effective at cleaving the S-CN bond to generate the free thiol. The acidic workup ensures the product is protonated (as the ammonium and thiol), which can aid in purification before a final basic wash to yield the neutral product.

Step 4: Work-up and Purification

-

Procedure: After the reaction is complete, neutralize the mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Causality: The aqueous workup removes inorganic salts and water-soluble byproducts. Purification via distillation is suitable given the compound's liquid state, while chromatography is effective for removing less volatile impurities. The choice depends on the scale and nature of the impurities.

Section 3: Core Application: Synthesis of 6-Fluoro-Benzothiazole Scaffolds

The primary utility of this compound in medicinal chemistry is its role as a precursor to 6-fluoro-substituted benzothiazoles. Benzothiazoles are considered "privileged scaffolds" because their core structure is found in a multitude of compounds with diverse and potent biological activities, including anticancer, antibacterial, and antiviral properties.[9][10]

The most fundamental and widely used method for constructing the benzothiazole ring is the condensation of a 2-aminobenzenethiol with an aldehyde, carboxylic acid, or acyl chloride.[9][11]

Caption: General mechanism for benzothiazole synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-6-fluorobenzothiazole

This protocol provides a robust, self-validating method for a representative synthesis.

Objective: To synthesize 2-phenyl-6-fluorobenzothiazole via condensation of this compound with benzaldehyde.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Ethanol

-

Optional Catalyst/Oxidant: Iodine (I₂), or exposure to air.

Step 1: Reaction Setup

-

Procedure: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and the chosen solvent (e.g., DMF). Add benzaldehyde to the solution.

-

Causality: Using a slight excess of the aldehyde ensures complete consumption of the more valuable aminobenzenethiol. DMF is an excellent polar aprotic solvent that can facilitate both the initial condensation and the subsequent cyclization, often at elevated temperatures.

Step 2: Condensation and Cyclization

-

Procedure: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The initial reaction is the formation of a Schiff base (imine) between the aniline nitrogen and the aldehyde carbonyl. At elevated temperatures, the thiol group, a strong nucleophile, attacks the imine carbon in an intramolecular fashion. This is followed by an oxidative cyclization. Often, ambient air provides sufficient oxygen for the final oxidation step to form the aromatic benzothiazole ring, though mild oxidants like iodine can be added to accelerate this and improve yields.[12]

Step 3: Product Isolation and Purification

-

Procedure: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a beaker of ice water to precipitate the solid product. Collect the solid by vacuum filtration and wash with cold water.

-

Causality: The desired benzothiazole product is typically a solid with low solubility in water, while the DMF solvent and any unreacted starting materials are more soluble. Precipitation in ice water is an effective initial purification and isolation step.

Step 4: Final Purification and Characterization

-

Procedure: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure 2-phenyl-6-fluorobenzothiazole. Dry the product under vacuum. Confirm the structure using analytical techniques.

-

Causality & Self-Validation:

-

Recrystallization: This classic technique removes soluble impurities, yielding a highly pure crystalline product. A sharp melting point is a good indicator of purity.

-

¹H NMR: Expect to see characteristic aromatic proton signals. The protons on the benzothiazole ring will show splitting patterns influenced by the fluorine atom.

-

¹⁹F NMR: A singlet peak will confirm the presence of the single fluorine atom on the benzothiazole core.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₃H₈FNS, M.W. = 229.28).

-

Section 4: The Strategic Role of the ortho-Fluorine Atom

The fluorine atom at the 3-position is not a passive spectator. Its powerful electron-withdrawing and steric properties have profound, predictable effects that medicinal chemists leverage for lead optimization.

Caption: Key influences of the ortho-fluorine atom in drug design.

-

pKa Modulation: The inductive effect of the ortho-fluorine atom withdraws electron density from the aromatic ring. This stabilizes the thiolate anion (-S⁻), making the thiol group more acidic (lower pKa) than its non-fluorinated counterpart. Conversely, it decreases the electron density on the aniline nitrogen, making it less basic (lower pKa of the conjugate acid). This modulation can be critical for tuning a drug's ionization state at physiological pH (7.4), which in turn affects solubility, cell permeability, and target binding.[13]

-

Metabolic Blocking: A common route of metabolism for aromatic rings is cytochrome P450-mediated oxidation of a C-H bond to a phenol. Placing a strong, stable C-F bond at a position susceptible to metabolism effectively blocks this pathway, often increasing the pharmacokinetic half-life of a drug candidate.[2]

-

Conformational Control and Binding: The fluorine atom can influence the preferred conformation of the molecule due to steric and electronic effects. Furthermore, the C-F bond is highly polarized and can act as a hydrogen bond acceptor or engage in other non-covalent interactions with amino acid residues in a protein's active site, potentially increasing binding affinity and selectivity.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that provides a direct route to fluorinated heterocyclic scaffolds of high medicinal value. Its trifunctional nature allows for diverse derivatization, while its embedded fluorine atom offers a powerful tool for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of new chemical entities. By understanding its properties, synthesis, and reactivity—particularly the causal relationships behind the experimental protocols—researchers can effectively harness its potential to accelerate the development of next-generation therapeutics.

References

-

4-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 14517551. PubChem. [Link]

-

Cas 15178-48-0, 2-Fluoro-4-Mercapto-Aniline. LookChem. [Link]

-

This compound [P82946]. ChemUniverse. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Benzothiazole. Wikipedia. [Link]

-

Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives. Ignited Minds Journals. [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

-

4-Amino-3-fluorophenol | C6H6FNO | CID 2735919. PubChem. [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

-

Synthesis of 4-amino-3-nitrotetrafluoroethoxybenzene production. PrepChem.com. [Link]

-

CAS:15178-48-0 | this compound. Henan Alfa Chemical Co., Ltd. [Link]

-

4-Amino-3-fluorophenol. Oakwood Chemical. [Link]

-

4-Aminobenzenethiol. SpectraBase. [Link]

- CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.

-

Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. PubMed Central. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

4-Aminothiophenol | C6H7NS | CID 14510. PubChem. [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]

-

4-Amino-3-chlorobenzenethiol - MS (GC) Spectrum. SpectraBase. [Link]

-

Spectroscopic Studies of Fluorescence Effects in Bioactive Molecules. NIH. [Link]

-

Synthesis of Unnatural Fluorescent α-amino acids. Enlighten Theses. [Link]

-

4-amino-3-nitrobenzenethiol | CAS#:80983-47-7. Chemsrc. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. This compound | 15178-48-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 4-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 14517551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound , 98+% , 15178-48-0 - CookeChem [cookechem.com]

- 8. 15178-48-0|this compound|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. ijper.org [ijper.org]

- 11. Benzothiazole - Wikipedia [en.wikipedia.org]

- 12. Benzothiazole synthesis [organic-chemistry.org]

- 13. sites.pitt.edu [sites.pitt.edu]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-fluorobenzenethiol

Introduction

4-Amino-3-fluorobenzenethiol is a crucial building block in contemporary drug discovery and development. Its unique trifunctional aromatic scaffold, featuring an amine, a fluorine atom, and a thiol group, offers medicinal chemists a versatile platform for synthesizing complex molecules with significant therapeutic potential. The strategic placement of these functionalities allows for precise modulation of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining high-purity this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into two robust synthetic pathways, elucidating the underlying chemical principles and providing detailed experimental protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic disconnections. Both routes utilize commercially available starting materials and rely on well-established chemical transformations.

Route 1: Diazotization and Thiolation of a Fluoroaniline Precursor

This classical approach involves the initial diazotization of a suitable fluoroaniline derivative, followed by the introduction of the thiol group via a Sandmeyer-type or Leuckart thiophenol reaction. The final step involves the reduction of a nitro group to the desired amine.

Route 2: Reduction of a Disulfide Intermediate

An alternative strategy involves the initial formation of a disulfide bond, followed by the simultaneous or sequential reduction of the disulfide linkage and nitro groups. This route can offer advantages in terms of handling and stability of intermediates.

Route 1: Synthesis via Diazotization and Thiolation

This synthetic pathway commences with the readily available 2-fluoro-4-nitroaniline. The core of this strategy lies in the conversion of the amino group to a diazonium salt, which is then displaced by a sulfur-containing nucleophile.

Workflow for Route 1

An In-Depth Technical Guide to the Molecular Structure of 4-Amino-3-fluorobenzenethiol

Abstract: This technical guide provides a comprehensive exploration of 4-Amino-3-fluorobenzenethiol (4A3FBT), a pivotal building block in medicinal chemistry and materials science. We will dissect its molecular architecture, detailing the nuanced interplay of its functional groups—amino, fluoro, and thiol—and their collective influence on the molecule's physicochemical properties and reactivity. This document serves as a resource for researchers, chemists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven protocols for its synthesis, characterization, and safe handling. The causality behind experimental choices is emphasized to empower researchers in their own applications.

Introduction: The Significance of Fluorinated Aromatic Aminothiols

This compound, identified by its CAS Number 15178-48-0, is a trifunctional aromatic compound of significant interest.[1][2][3] The strategic placement of an amino (-NH₂), a fluoro (-F), and a thiol (-SH) group on a benzene ring creates a molecule with unique electronic properties and versatile reactivity. The introduction of fluorine into pharmaceutical candidates is a well-established strategy in modern drug design to modulate metabolic stability, binding affinity, and lipophilicity.[4][5] As such, 4A3FBT serves as a critical intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents and advanced polymers.[6] This guide will illuminate the structural underpinnings of its utility.

Molecular Structure and Physicochemical Properties

The foundational structure of 4A3FBT is a benzene ring substituted at positions 1, 3, and 4. The IUPAC name is this compound.[7] The spatial arrangement and electronic nature of these substituents dictate the molecule's overall characteristics.

-

Amino Group (-NH₂): Located at position 4, this electron-donating group activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions.

-

Fluoro Group (-F): At position 3, this highly electronegative atom acts as a weak deactivator via the inductive effect, yet its lone pairs can participate in resonance. Its presence is key to many of the molecule's desirable pharmacological properties.[4]

-

Thiol Group (-SH): At position 1, the thiol group is a versatile functional handle. It is nucleophilic, can be oxidized to form disulfide bonds, and serves as an anchor point for surface chemistry applications.

The interplay of these groups results in a molecule with a distinct electronic profile, influencing its acidity, basicity, and potential for intermolecular interactions like hydrogen bonding.

Physicochemical Data Summary

A compilation of key quantitative data for this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 15178-48-0 | [1][2][3][7][8][9][10][11] |

| Molecular Formula | C₆H₆FNS | [1][2][3][7][8][10] |

| Molecular Weight | 143.18 g/mol | [1][2][3][7][8] |

| Boiling Point | 243.4°C at 760 mmHg | [9] |

| Density | 1.319 g/cm³ | [9] |

| SMILES | SC1=CC=C(N)C(F)=C1 | [1][2] |

| InChIKey | MAOWDGRYXPTHRM-UHFFFAOYSA-N | [7] |

Synthesis Pathway and Rationale

While multiple synthetic routes exist, a common and logical approach involves the modification of a readily available fluorinated aniline precursor. The following diagram and protocol outline a representative synthesis, emphasizing the strategic choices made at each step.

Conceptual Synthesis Workflow

The synthesis must strategically introduce the thiol group without disrupting the existing amino and fluoro substituents. A common method involves the reduction of a sulfonyl chloride or the use of a xanthate intermediate.

Caption: Conceptual workflow for the synthesis of this compound.

Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence, with each method offering a unique piece of the structural puzzle. The causality for using this combination is that it provides orthogonal data points: NMR defines the carbon-hydrogen framework and fluorine coupling, IR confirms functional groups, and Mass Spectrometry verifies the molecular weight and fragmentation pattern.

Analytical Workflow Diagram

Caption: Integrated analytical workflow for the structural confirmation of 4A3FBT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For 4A3FBT, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Rationale: The key diagnostic feature in the NMR spectra will be the spin-spin coupling between the fluorine atom and adjacent protons and carbons. This C-F and H-F coupling provides definitive proof of the fluorine's position relative to the other substituents.

Expected Spectral Features:

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Features & Coupling |

| ¹H NMR | 6.5 - 7.5 | Aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The -NH₂ protons (broad singlet) and -SH proton (singlet) will also be present, with their shifts being solvent-dependent. |

| ¹³C NMR | 100 - 160 | The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons two and three bonds away will show smaller couplings (²JCF, ³JCF). |

| ¹⁹F NMR | -110 to -140 | A single resonance is expected, which will be split by adjacent aromatic protons. |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified 4A3FBT in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration, and coupling patterns to assign the structure.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Rationale: This technique provides rapid and definitive confirmation of the key -NH₂, -SH, and C-F bonds, validating the successful incorporation of all functional groups onto the aromatic ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 2550 - 2600 | S-H stretch | Thiol (-SH) |

| 1500 - 1600 | C=C stretch | Aromatic Ring |

| 1200 - 1350 | C-N stretch | Aryl Amine |

| 1000 - 1250 | C-F stretch | Aryl Fluoride |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 4A3FBT sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks and compare them to known values for the expected functional groups.[12]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as the final confirmation of its elemental composition.

Rationale: High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the molecular formula C₆H₆FNS, distinguishing it from any other combination of atoms with the same nominal mass.

Expected Mass Spectrum Data:

| Ion | Expected m/z (Exact Mass) |

| [M+H]⁺ | 144.0280 |

| [M]⁺˙ | 143.0205 |

Note: The exact mass is calculated as 143.02049853 Da.[7]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. A high-resolution instrument (e.g., TOF or Orbitrap) is required for exact mass measurement.

-

Analysis: Determine the m/z value of the molecular ion peak and compare it to the theoretical exact mass calculated for the molecular formula C₆H₆FNS.

Applications in Drug Development

The structural features of 4A3FBT make it a valuable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, while the amino and thiol groups provide points for further chemical elaboration to build complex drug candidates.[4][5][13] It can be a precursor for synthesizing kinase inhibitors, anti-infective agents, and other targeted therapies where the specific stereoelectronic properties of the fluorinated aminothiophenol moiety are crucial for biological activity.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[1][14]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[1][14] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[1][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store locked up.[14]

-

Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation or damage.[7][14] It is also noted as being toxic to aquatic life with long-lasting effects.[14]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[14][15]

References

-

PubChem. (n.d.). 4-Amino-3-fluorobenzene-1-thiol. Retrieved from [Link]

-

Henan Alfa Chemical Co., Ltd. (n.d.). CAS:15178-48-0 | this compound. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-chloro-3-fluorobenzenethiol. Retrieved from [Link]

-

ResearchGate. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Aminobenzenethiol. Retrieved from [Link]

- Google Patents. (2016). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Retrieved from [Link]

-

De Gruyter. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-3-chlorobenzenethiol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Encoding peptide sequences with surface-enhanced Raman spectroscopic nanoparticles. Retrieved from [Link]

-

PubMed. (1999). Determination of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyldaunorubicin and its 13-hydroxy metabolite by direct injection of human plasma into a column-switching liquid chromatography system with mass spectrometric detection. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. Retrieved from [Link]

Sources

- 1. 15178-48-0|this compound| Ambeed [ambeed.com]

- 2. 15178-48-0|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 14517551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound , 98+% , 15178-48-0 - CookeChem [cookechem.com]

- 9. alfa-industry.com [alfa-industry.com]

- 10. chemuniverse.com [chemuniverse.com]

- 11. This compound,(CAS# 15178-48-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

solubility of 4-Amino-3-fluorobenzenethiol

An In-depth Technical Guide to the Solubility of 4-Amino-3-fluorobenzenethiol

Prepared by: Gemini Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 15178-48-0). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the underlying physicochemical principles that govern the compound's solubility. We will explore its theoretical solubility profile based on structural analysis and provide a detailed, field-proven experimental protocol for its precise determination.

Understanding the solubility of this compound begins with a thorough analysis of its molecular structure. The interplay between its functional groups and the aromatic backbone dictates its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 15178-48-0 | [1][2] |

| Molecular Formula | C₆H₆FNS | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

The molecule's architecture combines features that contribute to both polar and nonpolar character, making its solubility highly dependent on the chosen solvent.

Caption: Key functional groups of this compound.

The Role of Functional Groups

-

Amino (-NH₂) and Thiol (-SH) Groups : These polar, ionizable groups are the primary drivers of aqueous solubility. They can participate in hydrogen bonding with protic solvents like water and alcohols. Their ionizable nature is critical, as the charge state—and thus, aqueous solubility—is highly dependent on the pH of the medium.

-

Benzene Ring : The aromatic ring forms the nonpolar core of the molecule, contributing to its hydrophobic character. This feature promotes solubility in organic solvents with similar nonpolar characteristics.

-

Fluorine (-F) Substituent : As a highly electronegative atom, fluorine has a significant electron-withdrawing effect. This influences the acidity and basicity (pKa) of the thiol and amino groups, respectively. It can also increase the molecule's overall lipophilicity, potentially decreasing its solubility in water compared to its non-fluorinated analog, 4-aminothiophenol.[3]

Predicted Ionization and pKa

-

The pKa of aniline (C₆H₅NH₂) is approximately 4.6.

-

The pKa of thiophenol (C₆H₅SH) is approximately 6.6.

The electron-withdrawing fluorine atom ortho to the amino group and meta to the thiol group will decrease the electron density at both positions. This effect stabilizes the conjugate acid of the amine (R-NH₃⁺) and the conjugate base of the thiol (R-S⁻). Consequently, we predict:

-

pKa₁ (Thiol Group) : Expected to be slightly lower than 6.6.

-

pKa₂ (Amino Group) : Expected to be significantly lower than 4.6.

Theoretical Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis that can be confirmed and quantified using the experimental protocol outlined in the next section.

-

Aqueous Solubility : The compound is predicted to be sparingly soluble or insoluble in neutral water (pH 7), as the hydrophobic benzene ring dominates the neutral polar functional groups.[4][5] This is consistent with its non-fluorinated analog, 4-aminothiophenol, which is reported as insoluble in water.[5][6]

-

Effect of pH :

-

Acidic Conditions (pH < pKa₂) : In acidic solutions, the amino group will be protonated to form an ammonium salt (-NH₃⁺). This charged species will be significantly more polar and is expected to exhibit high aqueous solubility.[4]

-

Basic Conditions (pH > pKa₁) : In alkaline solutions, the thiol group will be deprotonated to form a thiolate salt (-S⁻). This anion will also dramatically increase the compound's solubility in water.

-

-

Organic Solvents : Due to its aromatic core, this compound is expected to be soluble in a range of organic solvents.[4] Good solubility is predicted in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) where hydrogen bonding is possible. Lower solubility is expected in nonpolar solvents like hexane or toluene.

Standardized Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous and reproducible experimental method is required. The Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility, as it ensures the system has reached a thermodynamic steady state.

Experimental Workflow

The following diagram outlines the complete workflow, from initial preparation to final analysis. This self-validating process includes critical quality control steps to ensure data integrity.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Materials and Reagents:

-

This compound (solid, >98% purity)

-

Selected solvents:

-

Aqueous Buffers (e.g., phosphate, citrate) at various pH values (e.g., 2, 5, 7.4, 9)

-

Organic Solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile)

-

-

Volumetric flasks, pipettes, and glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge and 0.22 µm syringe filters (e.g., PVDF or PTFE)

-

HPLC system with a Fluorescence Detector (FLD)

-

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) for derivatization[7]

Procedure:

-

Preparation : Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition : Accurately add a known volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to the vial.

-

Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation : After equilibration, let the vials stand to allow coarse particles to settle. Carefully withdraw the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a 0.22 µm syringe filter to remove all undissolved solids. Trustworthiness Check: It is crucial to validate that the compound does not adsorb to the filter material.

-

Sample Dilution : Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Quantification by HPLC with Fluorescence Detection

Direct UV detection of thiols can lack sensitivity and specificity. A superior approach involves derivatization with a thiol-specific fluorescent probe, such as SBD-F, followed by HPLC-FLD analysis.[7][8]

Derivatization Protocol:

-

To 100 µL of the diluted sample, add 100 µL of a borate buffer (pH 9.5).

-

Add 100 µL of a reducing agent solution (e.g., TCEP) to ensure the thiol is in its reduced state.

-

Add 100 µL of SBD-F solution (in buffer) and incubate at 60 °C for 60 minutes in the dark.

-

Stop the reaction by adding an acid (e.g., HCl) and inject the sample into the HPLC system.

HPLC Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., InertSustain AQ-C18, 250 x 3.0 mm, 5 µm) | Provides excellent retention and separation for the derivatized analyte.[7] |

| Mobile Phase | Gradient elution using: A) Citric buffer (e.g., 100 mM, pH 3.0) and B) Methanol | A buffered mobile phase ensures reproducible chromatography. A gradient is used to elute the derivatized compound with good peak shape. |

| Flow Rate | 0.5 mL/min | A typical flow rate for a 3.0 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature can improve peak efficiency and reduce run times. |

| Detection | Fluorescence: Excitation λ = 375 nm, Emission λ = 510 nm | These wavelengths are optimal for SBD-derivatized thiols, providing high sensitivity and selectivity.[7] |

Calibration and Calculation:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Derivatize and analyze these standards using the same procedure as the samples to construct a calibration curve (Peak Area vs. Concentration).

-

Determine the concentration of the derivatized sample from the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor used.

Data Reporting and Interpretation

Results should be reported clearly to allow for easy comparison across different conditions.

Table for Reporting Solubility Data:

| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Phosphate Buffer | 2.0 | 25 | ||

| Deionized Water | ~7.0 | 25 | ||

| Borate Buffer | 9.0 | 25 | ||

| Methanol | N/A | 25 | ||

| DMSO | N/A | 25 |

Interpretation: The quantified solubility data will validate the theoretical profile. High solubility in acidic and basic buffers would confirm the importance of the ionizable groups for aqueous dissolution. This information is critical for drug development professionals in designing formulation strategies, such as selecting appropriate salt forms or buffered vehicles to achieve desired concentrations for preclinical studies.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet for this compound should always be consulted, data for the closely related 4-aminothiophenol indicates significant hazards.[9]

-

Hazards : The compound is likely corrosive and can cause severe skin burns and serious eye damage.[9] It is harmful if ingested.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Prevent contact with skin, eyes, and clothing.

By following this comprehensive guide, researchers can confidently predict and experimentally determine the solubility of this compound, generating the high-quality, reliable data needed to advance their scientific and developmental objectives.

References

-

Solubility of 4-aminobenzenethiol . Solubility of Things. [Link]

-

4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8 . Asahi Chemical Co., Ltd. [Link]

-

Chemical Properties of 4-Aminothiophenol (CAS 1193-02-8) . Cheméo. [Link]

-

CAS:15178-48-0 | this compound . Henan Alfa Chemical Co., Ltd. [Link]

-

This compound . ChemUniverse. [Link]

-

Method development for the determination of thiols using HPLC with fluorescence detection . Diva-portal.org. [Link]

-

Quantification of Intracellular Thiols by HPLC-Fluorescence Detection . MDPI. [Link]

-

(PDF) Quantification of Intracellular Thiols by HPLC-Fluorescence Detection . ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 15178-48-0|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 503315-77-3: 4-Amino-3-fluorobenzeneacetic acid [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 6. 4-Aminothiophenol, 97% | Fisher Scientific [fishersci.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Safe Handling of 4-Amino-3-fluorobenzenethiol for Research and Development Applications

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Amino-3-fluorobenzenethiol. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a deep-rooted culture of safety and scientific integrity in the laboratory.

Compound Profile and Significance

This compound (CAS No. 15178-48-0) is a substituted aromatic thiol of significant interest in medicinal chemistry and materials science.[1][2] The presence of three distinct functional groups—an amine, a fluorine atom, and a thiol—on a benzene ring makes it a versatile synthetic building block. In drug development, the strategic incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this one valuable for creating novel therapeutic agents.[3][4] However, the same reactivity that makes this compound useful also necessitates a rigorous and well-understood safety protocol. The thiol group, in particular, is responsible for its pungent odor and presents specific handling challenges.

| Property | Value | Source |

| CAS Number | 15178-48-0 | [1][5] |

| Molecular Formula | C₆H₆FNS | [1][5] |

| Molecular Weight | 143.18 g/mol | [1][5] |

| Appearance | Light yellow, low melting solid | [6] |

| Boiling Point | 243.4±25.0 °C (Predicted) | [6] |

| Density | 1.319±0.06 g/cm³ (Predicted) | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Hazard Identification and Toxicological Assessment

Understanding the specific hazards of this compound is the foundation of its safe handling. The Globally Harmonized System (GHS) provides a clear classification of its primary risks.[1]

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |

-

H302: Harmful if swallowed: This indicates that accidental ingestion of even small quantities of the compound can lead to significant toxic effects. This underscores the critical importance of preventing hand-to-mouth contact and prohibiting eating, drinking, or smoking in the laboratory.[1][2]

-

H318: Causes serious eye damage: This is the most severe hazard classification for eye irritation.[1] It implies that contact with the eyes can cause irreversible damage, including blindness. This is not a temporary irritation; the corrosive nature of the compound necessitates immediate and robust eye protection.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, starting with engineering controls and supplemented by appropriate PPE. PPE is the last line of defense and should never be used as a substitute for proper engineering controls.[7]

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All operations that involve opening the primary container, weighing, or transferring the compound must be performed within a fume hood to prevent the inhalation of any dust or vapors and to contain its strong odor.

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards of skin contact, eye damage, and ingestion.[8][9]

-

Eye and Face Protection: Due to the H318 classification, standard safety glasses are insufficient.[9]

-

Required: Tightly-sealed chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.

-

Recommended for large quantities (>1g) or splash risks: A full-face shield worn over chemical splash goggles provides an essential secondary layer of protection.[9]

-

-

Skin Protection:

-

Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] Given the compound's structure, double-gloving is recommended to protect against potential tears and rapid permeation. Gloves must be inspected before use and changed immediately upon contamination.[9][10]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect skin and clothing.[10]

-

-

Respiratory Protection: While engineering controls should prevent respiratory exposure, a risk assessment may require respiratory protection for certain scenarios (e.g., cleaning a large spill). In such cases, a full-face respirator with appropriate cartridges should be used by trained personnel.[8][11]

Caption: PPE Selection Workflow for this compound.

Standard Operating Procedures for Handling and Storage

Adherence to a strict protocol minimizes risk during routine laboratory operations.

Handling and Weighing Protocol

-

Preparation: Don all required PPE as determined by the workflow above. Ensure a chemical fume hood is operational. Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the hood.

-

Equilibration: Before opening, allow the sealed container of this compound to warm to room temperature. This prevents atmospheric moisture from condensing inside the container, which could degrade the compound.[12]

-

Inert Atmosphere: If possible, flush the area around the container opening with an inert gas (e.g., nitrogen or argon) immediately after opening to minimize oxidation of the thiol group.

-

Aliquotting: Carefully transfer the desired amount of the solid using a clean spatula. Avoid creating dust. If the material is a low-melting solid, it may appear waxy or clumped; handle with care to prevent flinging material.

-

Sealing: Immediately and securely reseal the primary container, preferably under an inert atmosphere.[12]

-

Cleanup: Clean any residual compound from the spatula and work surface within the hood using a solvent-moistened wipe, which should be disposed of as hazardous waste.

-

Post-Handling: After the procedure is complete, remove gloves and wash hands thoroughly with soap and water.[8]

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

-

Container: Store in the original, tightly sealed container.[11]

-

Atmosphere: Store under an inert, dry atmosphere (nitrogen or argon) to prevent oxidation.[2][6]

-

Temperature: Keep in a designated cold storage area, such as a refrigerator, at 2-8°C.[6]

-

Location: Store in a dark, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][13]

Emergency Response Protocols

Immediate and correct action is critical in the event of an emergency. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.[14]

Spill Response

The response procedure depends on the scale of the spill.[15]

Sources

- 1. 4-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 14517551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15178-48-0|this compound|BLD Pharm [bldpharm.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. This compound , 98+% , 15178-48-0 - CookeChem [cookechem.com]

- 7. cabrillo.edu [cabrillo.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. NIBSC - Peptide Storage [nibsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 15. Basic Emergency Procedures Hazardous Materials Spill or Release [ors.od.nih.gov]

The Strategic Sourcing and Application of 4-Amino-3-fluorobenzenethiol in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: The Unassuming Workhorse of Fluorinated Heterocycles

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] Within the arsenal of fluorinated building blocks, 4-Amino-3-fluorobenzenethiol stands out as a critical precursor for the synthesis of a privileged class of heterocyclic compounds: the benzothiazoles.[6][7] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and strategic application of this versatile intermediate.

I. Procuring High-Quality this compound: A Supplier Landscape

The successful synthesis of complex pharmaceutical agents begins with high-quality starting materials. For this compound (CAS No. 15178-48-0), a number of reputable chemical suppliers cater to the research and bulk-scale needs of the pharmaceutical industry.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥97% | Gram to Kilogram | A well-established supplier with extensive documentation and global distribution. |

| BLD Pharm | ≥98% | Gram to Kilogram | Often provides detailed analytical data such as NMR and HPLC upon request.[8] |

| Santa Cruz Biotechnology | ≥98% | Research quantities | Primarily focused on the needs of biomedical research.[9] |

| Ambeed | ≥97% | Gram to Kilogram | Provides access to NMR, HPLC, and LC-MS data for their products.[10] |

| CookeChem | ≥98% | Gram to Kilogram | A specialized supplier of fine chemicals.[11] |

| ChemUniverse | 97% | Milligram to Gram | Offers a range of pack sizes for research and development. |

II. The Pillar of Trustworthiness: Quality Control and Certificate of Analysis

A Certificate of Analysis (CoA) is a self-validating system that ensures the identity, purity, and quality of a chemical substance. When sourcing this compound, researchers should meticulously review the CoA for the following key parameters:

-

Identity Confirmation: The IUPAC name (this compound) and CAS number (15178-48-0) should be clearly stated.[12] Spectroscopic data, particularly ¹H NMR and ¹³C NMR, should be consistent with the expected structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds. For drug discovery applications, a purity of ≥98% is highly recommended to avoid the introduction of unwanted side products in subsequent synthetic steps.

-

Physicochemical Properties: The CoA should include the molecular formula (C₆H₆FNS) and molecular weight (143.18 g/mol ).[12]

-

Potential Impurities: Researchers should be aware of potential process-related impurities. These may include starting materials from the synthesis of this compound, over-halogenated species, or isomeric impurities. A thorough analysis of the impurity profile on the CoA is crucial for troubleshooting synthetic challenges.

III. The Core Application: Synthesis of Fluorinated Benzothiazoles

This compound is a cornerstone for the synthesis of 6-fluoro-substituted benzothiazoles. This scaffold is present in a number of FDA-approved drugs and clinical candidates due to its ability to engage with a variety of biological targets.[6][7][13][14][15] The fluorine atom at the 6-position often enhances the molecule's cell permeability and metabolic stability, making it a valuable addition in drug design.[1][2][3][4][5]

The most common and versatile method for constructing the benzothiazole ring is the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its activated form (e.g., acyl chloride).[16][17]

Workflow for the Synthesis of 6-Fluoro-2-substituted-1,3-benzothiazoles

Caption: General workflow for the synthesis of 6-fluoro-2-substituted-1,3-benzothiazoles.

Experimental Protocol: General Procedure for the Synthesis of 6-Fluoro-2-aryl-1,3-benzothiazoles

This protocol is adapted from established methods for benzothiazole synthesis.[17]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Addition of Carboxylic Acid: Add the desired aromatic carboxylic acid (1.1 eq.).

-

Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) or another suitable condensing agent (e.g., T3P) to the mixture. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

IV. Application in Kinase Inhibitor Drug Discovery

The benzothiazole scaffold is a key component of numerous kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4] Consequently, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery. Fluorinated benzothiazoles derived from this compound have been explored as potent kinase inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzothiazole-based kinase inhibitors.

V. Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

VI. Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that provides access to a class of molecules with proven therapeutic relevance. By understanding the nuances of its procurement, quality assessment, and application, researchers can leverage this powerful tool to accelerate the discovery and development of next-generation therapeutics. The insights and protocols provided in this guide are intended to empower scientists to confidently and effectively incorporate this valuable reagent into their drug discovery programs.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Al-Rawi, J. M. A., & Al-Tel, T. H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.

- Kaur, R., & Kumar, R. (2021). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 26(20), 6140.

- Siddiqui, N., Ahsan, W., & Alam, M. S. (2011). Benzothiazoles: A new profile of biological activities. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(1), 3-13.

- Kamal, A., & Hussaini, S. M. A. (2018). FDA approved anti-cancer drugs containing benzothiazole as core scaffold.

- Bansal, R. K., & Kumar, S. (2017). Chemical structures of few drugs containing benzothiazole nucleus.

- Słoczyńska, K., Pękala, E., & Wesołowska, O. (2018). Benzothiazoles-scaffold of interest for CNS targeted drugs. Future Medicinal Chemistry, 10(1), 107-124.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14517551, 4-Amino-3-fluorobenzene-1-thiol. Retrieved from [Link]

- Wu, X., & Li, X. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3195.

- Reddy, T. S., & Reddy, K. R. (2012). A robust one-pot synthesis of benzothiazoles from carboxylic acids including examples with hydroxyl and amino substituents. Tetrahedron Letters, 53(47), 6435-6438.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. 15178-48-0|this compound|BLD Pharm [bldpharm.com]

- 9. scbt.com [scbt.com]

- 10. 15178-48-0|this compound| Ambeed [ambeed.com]

- 11. This compound , 98+% , 15178-48-0 - CookeChem [cookechem.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. bachem.com [bachem.com]

- 17. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-fluorobenzenethiol

Introduction

4-Amino-3-fluorobenzenethiol, a substituted aromatic thiol, presents a unique molecular architecture of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring an aniline-like amino group, a reactive thiol moiety, and a strategically placed fluorine atom, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The fluorine substituent, in particular, can modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making a thorough understanding of its spectroscopic signature paramount.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of readily available, publicly archived experimental spectra, this guide leverages high-quality, computationally predicted data, a common and powerful approach in modern chemical analysis. The following sections will not only present the predicted spectral data but also delve into the theoretical underpinnings of each technique, the rationale behind the expected spectral features, and detailed protocols for the experimental acquisition of such data.

Molecular Structure and Isomeric Considerations

The unique substitution pattern on the benzene ring in this compound dictates its spectroscopic properties. The relative positions of the amino, fluoro, and thiol groups give rise to a specific set of interactions and electronic environments that are reflected in the NMR, IR, and MS data.

The Strategic Role of the Fluorine Substituent in 4-Amino-3-fluorobenzenethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for fine-tuning physicochemical and biological properties.[1][2] 4-Amino-3-fluorobenzenethiol is a versatile building block that exemplifies the profound influence of a single fluorine substituent. This guide provides an in-depth technical analysis of the multifaceted role of the fluorine atom in this molecule, offering insights for researchers and professionals in drug discovery and development.

The Multifaceted Role of the Fluorine Substituent

The presence of a fluorine atom at the 3-position of 4-aminobenzenethiol introduces a range of subtle yet significant electronic, steric, and conformational effects that dramatically alter the molecule's character and utility.

Modulation of Electronic Properties: A Balancing Act

The fluorine atom is the most electronegative element, and its presence on the aromatic ring of this compound exerts a powerful influence on the molecule's electronic landscape.[2] This influence is a duality of two opposing effects:

-